Azamulin
概览
描述
Azamulin is a pleuromutilin antibiotic . It is not marketed in the US or Europe as of 2021 . In pharmacological studies, it is used as an inhibitor of the liver enzymes CYP3A4 and CYP3A5 .
Synthesis Analysis
Azamulin is a selective, irreversible inhibitor of cytochrome P450 (CYP) 3A isoforms . It is at least 50-fold less potent against CYP2J2 and 100-fold less effective against all other CYP isoforms . Azamulin potently blocks the hydroxylation of testosterone .Molecular Structure Analysis
The underlying sites and mechanisms for cooperativity, an X-ray crystal structure of 3A5 was determined with two azamulin molecules in the active site that are stacked in an antiparallel orientation . One azamulin resides proximal to the heme in a pose similar to the 3A4–azamulin complex .Chemical Reactions Analysis
Azamulin (3 µM) was found to significantly inhibit CYP3A4/5 (>90%), whereas other P450 enzymes were not affected (less than 20% inhibition) .Physical And Chemical Properties Analysis
Azamulin has a molecular formula of C24H38N4O4S and a molecular weight of 478.65 .科研应用
Selective Inhibition of Human CYP3A
Azamulin, an azole derivative of the pleuromutilin class, demonstrates potent and selective inhibition of human cytochromes P450 (CYP3A). This inhibition is observed to be at least 100-fold lower for all other non-CYP3A enzymes except CYP2J2, which is about 50-fold lower. The inhibition potency of azamulin on CYP3A is significantly higher compared to other P450 enzymes, making it a valuable tool for studying the metabolism of xenobiotics (Stresser et al., 2004).
Application in Human Hepatocytes
Azamulin is utilized to determine the contribution of CYP3A4/5 to drug metabolic clearance in human hepatocytes. It has been validated as a specific CYP3A inhibitor, inhibiting CYP3A4/5 significantly while not affecting other P450 enzymes. This indicates its effectiveness in providing accurate estimation of CYP3A4/5 contribution in metabolic clearance of new chemical entities, essential for anticipating drug-drug interaction risks (Chanteux et al., 2020).
Antibacterial Research Developments
Azamulin has shown excellent potency against Gram-positive and some Gram-negative bacteria. However, its development was discontinued after Phase I trials. The main challenges in the pleuromutilin class, including azamulin, are susceptibility to metabolism, moderate bioavailability, and potent cytochrome P450 inhibition (Bronson & Barrett, 2001).
Quantitative Evaluation of Drug Clearance
Azamulin, as a specific CYP3A4 mechanism-based inhibitor (MBI), enables direct and quantitative measurement of CYP3A4 contributions to drug biotransformation. This approach, compared with traditional methods, offers greater accuracy and specificity in evaluating CYP3A4's role in drug metabolism (Parmentier et al., 2017).
Challenges in Antifungal Drug Resistance
The widespread use and multiple applications of azoles, including azamulin, have accelerated the evolution of resistance in many environments, posing a significant risk in human health care from opportunistic fungal pathogens. This highlights the need for improved stewardship and new antifungal discovery (Fisher et al., 2018).
Safety And Hazards
Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Azamulin is a promising compound for future research due to its selective inhibition of CYP3A4/5 . This could be particularly useful in drug development, as accurate estimation of CYP3A4/5 contribution in drug clearance is essential to anticipate the risk of drug-drug interactions and select the appropriate candidate for clinical development .
性质
IUPAC Name |
[(1S,2R,3S,4R,6R,7R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O4S/c1-6-22(4)11-16(32-17(30)12-33-21-26-20(25)27-28-21)23(5)13(2)7-9-24(14(3)19(22)31)10-8-15(29)18(23)24/h13-14,16,18-19,31H,6-12H2,1-5H3,(H3,25,26,27,28)/t13-,14+,16-,18+,19+,22-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHQJXGMLMSMLC-WBUYAQKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H]([C@@]2([C@@H](CC[C@@]3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301046434 | |
Record name | Azamulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301046434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azamulin | |
CAS RN |
76530-44-4 | |
Record name | Azamulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076530444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azamulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301046434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2R,3S,4R,6R,7R,8R,14R)-4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxotricyclo[5.4.3.01,8]tetradec-6-yl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZAMULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/875AQ866X1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。